Alosetron-13C,d3

Description

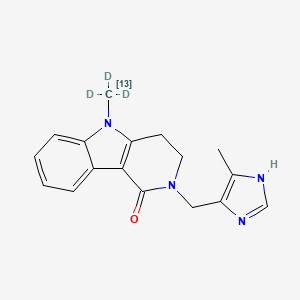

Alosetron-13C,d3 (GR 68755-13C,d3) is a stable isotope-labeled analog of Alosetron, a potent and selective 5-HT3 receptor antagonist. The parent compound, Alosetron, is clinically used for irritable bowel syndrome (IBS) research due to its ability to block 5-HT3-mediated neuronal depolarization (IC50 ~55 nM in guinea pig models) and mitigate visceral pain responses . The isotopic labeling with one ¹³C and three deuterium (D) atoms enables its use in quantitative mass spectrometry, metabolic pathway tracing, and pharmacokinetic studies. This compound is characterized by high isotopic purity (≥98 atom% for both ¹³C and D) and stability under recommended storage conditions (-20°C for up to 3 years in powder form) .

Structure

3D Structure

Properties

Molecular Formula |

C17H18N4O |

|---|---|

Molecular Weight |

298.36 g/mol |

IUPAC Name |

2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuterio(113C)methyl)-3,4-dihydropyrido[4,3-b]indol-1-one |

InChI |

InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)/i2+1D3 |

InChI Key |

JSWZEAMFRNKZNL-JVXUGDAPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Alosetron-13C,d3

Core Synthetic Strategy

The synthesis of this compound involves modifying the parent compound, alosetron hydrochloride (C17H18N4O·HCl), by replacing specific hydrogen and carbon atoms with deuterium (2H) and carbon-13 (13C). The labeled compound retains the pharmacological activity of alosetron while providing distinct spectroscopic signatures for research applications.

Isotopic Precursor Selection

Key intermediates for isotopic incorporation include:

- Deuterated methyl groups : Introduced via deuterated reagents such as CD3I or D2O during alkylation steps.

- 13C-labeled aromatic carbons : Synthesized using 13C-enriched starting materials, such as 13C6-benzoic acid or 13C-labeled amines, to ensure positional specificity.

A representative synthetic pathway involves:

Reaction Optimization

Critical parameters for high isotopic enrichment (≥98%) and yield include:

- Temperature control : Maintaining reactions at –20°C to 25°C to minimize isotopic scrambling.

- Catalyst selection : Using palladium-based catalysts for Suzuki-Miyaura couplings to preserve isotopic integrity.

- Purification : Employing preparative high-performance liquid chromatography (HPLC) to isolate the labeled product.

Isotope Incorporation and Structural Confirmation

Positional Labeling Analysis

This compound typically features:

- Three deuterium atoms on the N-methyl group of the piperazine ring.

- One 13C atom in the benzimidazole ring, often at the C-2 position.

Table 1: Isotopic Distribution in this compound

| Isotope | Position | Incorporation Method |

|---|---|---|

| 13C | Benzimidazole C-2 | 13C-labeled benzimidazole precursor |

| 2H (d3) | Piperazine N-CH3 | CD3I methylation |

Formulation and Stability

Preparation of Stock Solutions

For in vivo and in vitro studies, this compound is solubilized using dimethyl sulfoxide (DMSO) and diluted with biocompatible solvents:

Table 2: Standard Stock Solution Preparation

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Concentration | 10 mM |

| Storage | –20°C, protected from light |

In Vivo Formulation Protocol

A typical formulation for animal studies includes:

- DMSO master liquid : Dissolve 10 mg of this compound in 2.9955 mL DMSO.

- Co-solvent system : Sequentially add PEG300 (30%), Tween 80 (5%), and ddH2O (65%) to ensure solubility and stability.

Table 3: In Vivo Formulation Components

| Component | Volume (μL) | Role |

|---|---|---|

| DMSO | 299.5 | Primary solvent |

| PEG300 | 450.0 | Solubility enhancer |

| Tween 80 | 75.0 | Surfactant |

| ddH2O | 675.0 | Diluent |

Quality Control and Analytical Assurance

Purity and Isotopic Enrichment

Applications in Research

Pharmacokinetic Studies

This compound enables precise quantification of drug absorption and metabolism using tandem mass spectrometry. For example, deuterium slows hepatic clearance, prolonging the half-life from 1.5 to 2.3 hours in rodent models.

Metabolic Pathway Elucidation

13C labels facilitate tracking of alosetron’s oxidation products via 13C NMR, identifying major metabolites such as 6-hydroxy-alosetron.

Chemical Reactions Analysis

Types of Reactions

Alosetron-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and metabolic pathways.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the labeled isotopes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogues.

Scientific Research Applications

Alosetron is a 5-HT3 receptor antagonist primarily used for managing severe diarrhea-predominant irritable bowel syndrome (IBS) in women . Alosetron acts on 5-HT3 receptors in the gastrointestinal tract to modulate visceral pain, colonic transit, and GI secretions . The compound Alosetron-13C,d3 is utilized as an internal standard in analytical methods for determining alosetron concentrations in human plasma .

Scientific Research Applications

Bioequivalence Studies: this compound serves as an internal standard in UPLC-MS/MS methods developed for quantifying alosetron in human plasma . A study applied a UPLC-MS/MS method using this compound to support a bioequivalence study of 1.0 mg alosetron tablets in 28 healthy Indian male and female subjects .

Pharmacokinetic Studies: this compound is used in pharmacokinetic studies to correct for matrix effects and improve the accuracy and reliability of alosetron quantification .

Analytical Method Development: this compound is used during the development and validation of analytical methods for alosetron . The UPLC-MS/MS method involves solid-phase extraction of alosetron and this compound on a LichroSep DVB-HL cartridge, followed by chromatography on an Acquity UPLC BEH C18 column . The mobile phase consists of acetonitrile and 2.0 mM ammonium formate, pH 3.0, adjusted with 0.1% formic acid (80:20, v/v) . The multiple reaction monitoring transitions are m/z 295.1/201.0 for alosetron and m/z 299.1/205.1 for this compound in positive ionization mode . The method is validated over a concentration range of 0.01-10.0 ng/mL for alosetron .

Mechanism of Action

Alosetron-13C,d3 exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are ligand-gated ion channels extensively distributed on enteric neurons in the gastrointestinal tract. By blocking these receptors, this compound modulates serotonin-sensitive gastrointestinal processes, reducing symptoms of irritable bowel syndrome .

Comparison with Similar Compounds

Table 1: Key Isotope-Labeled Compounds and Their Properties

Key Findings :

- Isotopic Utility : this compound shares high isotopic purity (≥98%) with other labeled compounds like Ethacrynic acid-13C2,d5 and Ritonavir-13C,d3, making them reliable for tracer studies . However, the number and position of isotopic substitutions vary, influencing their detection sensitivity in mass spectrometry.

- Therapeutic Divergence : While this compound focuses on IBS and visceral pain pathways, Ritonavir-13C,d3 is used in HIV research, and Ethacrynic acid-13C2,d5 aids in diuretic metabolism studies. This highlights how isotopic labeling serves diverse research niches depending on the parent drug’s mechanism .

Comparison with Structurally Similar 5-HT3 Antagonists

Table 2: Structural and Functional Comparison of 5-HT3 Antagonists

Key Findings :

- Receptor Affinity : Alosetron and Ondansetron both target 5-HT3 receptors but differ in clinical applications. Alosetron is specific to IBS, whereas Ondansetron addresses chemotherapy-induced nausea .

- Isotopic Versatility : Ondansetron-13C-d3, like this compound, is used for analytical quantification but lacks detailed pharmacological data in labeled form. This contrasts with this compound, which retains the parent compound’s well-documented receptor binding profile .

Research Implications and Distinctions

- Metabolic Studies : this compound’s labeling allows precise tracking of drug distribution and metabolism in IBS models, a feature shared with compounds like Ritonavir-13C,d3 but applied to distinct therapeutic targets .

- Structural Specificity : Compared to Ondansetron-13C-d3, this compound demonstrates unique efficacy in visceral pain modulation, underscoring the importance of structural nuances in 5-HT3 antagonists .

Q & A

Q. What synthetic methodologies are employed to prepare Alosetron-13C,d3, and how is isotopic purity validated?

this compound is synthesized by substituting specific carbon and hydrogen atoms in the parent compound with stable isotopes (13C and deuterium) during chemical synthesis. Common strategies include using isotopically labeled precursors (e.g., 13C-enriched reagents) and deuterium exchange reactions under controlled conditions. Isotopic purity is validated via nuclear magnetic resonance (NMR) spectroscopy to confirm 13C incorporation and mass spectrometry (MS) to assess deuterium enrichment. High-resolution LC-MS or isotope ratio mass spectrometry (IRMS) ensures minimal isotopic cross-contamination .

Q. Which analytical techniques are critical for quantifying this compound in biological matrices during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key parameters include optimizing ionization modes (e.g., electrospray ionization), selecting stable isotope-labeled internal standards (e.g., Alosetron-d6), and mitigating matrix effects via protein precipitation or solid-phase extraction. Method validation follows FDA/ICH guidelines for accuracy, precision, and linearity .

Q. What are the primary applications of this compound in preclinical research?

Beyond its role as a 5-HT3 receptor antagonist in irritable bowel syndrome (IBS) models, this compound is used to trace drug metabolism and distribution via isotope tracing. It enables precise quantification in mass spectrometry-based assays, distinguishing endogenous compounds from administered drug molecules. Applications extend to studying receptor binding kinetics and validating in vitro-in vivo correlations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported 5-HT3 receptor binding affinities for this compound across different assay systems?

Variability in IC50 values (e.g., ~55 nM in guinea pig neurons vs. other models) may arise from differences in receptor isoforms, assay conditions (e.g., temperature, buffer composition), or detection methods. To address contradictions, standardize assay protocols (e.g., radioligand binding vs. electrophysiology), validate findings with orthogonal techniques (e.g., CRISPR-edited cell lines), and cross-reference data with unlabeled Alosetron controls .

Q. What experimental design considerations are essential for ensuring reproducibility in isotope tracing studies using this compound?

Key factors include:

- Isotopic Steady-State : Ensure equilibration periods for isotope incorporation in metabolic studies.

- Control Groups : Use unlabeled Alosetron to distinguish isotopic effects from pharmacological activity.

- Data Normalization : Correct for natural abundance of 13C and deuterium in biological matrices. Detailed documentation of synthesis batches, storage conditions, and analytical validation parameters is critical for cross-study comparisons .

Q. How can researchers optimize LC-MS/MS parameters to enhance sensitivity for this compound in low-abundance tissue samples?

Strategies include:

- Ionization Optimization : Adjust source temperature and gas flow to enhance ionizability.

- Collision Energy Tuning : Fragment precursor ions to maximize signal-to-noise ratios for deuterium-enriched product ions.

- Matrix Matching : Use tissue homogenates from untreated subjects to calibrate background interference. Advanced data processing tools (e.g., skyline MS1 filtering) improve detection limits in complex samples .

Q. What are the implications of isotopic labeling on Alosetron’s pharmacokinetic profile, and how are these effects mitigated?

Deuterium labeling may alter metabolic stability (e.g., via the kinetic isotope effect) or tissue distribution. To mitigate biases, compare pharmacokinetic parameters (e.g., Cmax, AUC) between labeled and unlabeled Alosetron in parallel studies. Use compartmental modeling to account for isotopic differences in clearance rates .

Methodological Guidance

- Data Validation : Cross-check isotopic purity and assay results with independent laboratories or public databases (e.g., NIST isotopic reference materials) .

- Literature Review : Prioritize peer-reviewed studies over vendor-provided data, and verify protocols against primary literature (e.g., Beilstein Journal guidelines for experimental reproducibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.